molecular formula C8H12ClN B082171 N,2-dimethylaniline hydrochloride CAS No. 10541-29-4

N,2-dimethylaniline hydrochloride

Cat. No. B082171
CAS RN: 10541-29-4
M. Wt: 157.64 g/mol
InChI Key: UNLGXHLMMSXFBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethylaniline derivatives, closely related to N,2-dimethylaniline hydrochloride, can be achieved through palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates. This process involves the formation of a C-N bond in excellent yields using a straightforward catalytic system. These derivatives are important building blocks in organic synthesis due to their multifunctional reaction capabilities (Taeufer & Pospech, 2020).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of N,N-dimethylaniline complexes have been examined, revealing that the N atom in the N,N-dimethylaniline molecule exhibits a partially tetrahedral character. This structure influences the strength of intermolecular interactions, particularly on the side where the lone-pair electrons of the N atom are located (Dahl, 2000).

Chemical Reactions and Properties

N,N-Dimethylaniline undergoes oxidative dimerization in the presence of a nonheme iron(IV)-oxo complex, resulting in the formation of tetramethylbenzidine. This reaction is enhanced by scandium triflate, which also facilitates oxidative N-demethylation when the position for C-C bond formation is obstructed (Park et al., 2011).

Physical Properties Analysis

The electrosynthesis of Poly-N,N-dimethylaniline demonstrates its potential for varied applications. This polymer is prepared through electrochemical polymerization, and its properties are characterized using techniques such as cyclic voltammetry and scanning electron microscopy. The modified electrodes with poly-N,N-dimethylaniline show distinct electrochemical behaviors, indicating its physical versatility (Ocón & Herrasti, 1991).

Chemical Properties Analysis

The reactivity patterns of N,N-dimethylaniline, including its radical cation formation and subsequent reactions, have been studied. These radical cations can dimerize or undergo nucleophilic substitution, leading to para-substituted dialkylanilines. These reactions illustrate the diverse chemical properties and reactivity of N,N-dimethylaniline under various conditions (Kirchgessner, Sreenath, & Gopidas, 2006).

Scientific Research Applications

Pharmaceuticals

  • Field : Pharmaceuticals
  • Application : N,2-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine ® ), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .
  • Method : 2,6-DMA together with its five positional isomers and related compounds were separated using a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method within a shorter runtime . The developed UPLC method was capable to detect and quantify the impurities at lower levels, i.e., Limit of Detection (LOD) 0.007 µg mL −1 and Limit of Quantification (LOQ) 0.02 µg mL −1 .
  • Results : The chromatographic separation of the impurities was successfully accomplished on Acquity UPLC CSH Phenyl hexyl (100 mm×2.1 mm×1.7 µm) column at a flow rate of 0.3 mL min −1 and signal detection of 210 nm at a sampling rate of 10 points second −1 .

Chemical Synthesis

  • Field : Chemical Synthesis
  • Application : N,2-Dimethylaniline hydrochloride may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation .
  • Method : The specific method of application or experimental procedures for this use case is not provided in the source .
  • Results : The specific results or outcomes obtained from this use case are not provided in the source .

Dye Manufacturing

  • Field : Dye Manufacturing
  • Application : DMA is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
  • Method : The specific method of application or experimental procedures for this use case is not provided in the source .
  • Results : The specific results or outcomes obtained from this use case are not provided in the source .

Polymerization Accelerator

  • Field : Polymerization Accelerator
  • Application : DMA serves as a promoter in the curing of polyester and vinyl ester resins . It’s also used as a polymerization accelerator for the manufacture of bone cements and prosthetic devices .
  • Method : The specific method of application or experimental procedures for this use case is not provided in the source .
  • Results : The specific results or outcomes obtained from this use case are not provided in the source .

Pesticide Intermediates

  • Field : Pesticide Manufacturing
  • Application : DMA is used as an intermediate in the production of pesticides .
  • Method : The specific method of application or experimental procedures for this use case is not provided in the source .
  • Results : The specific results or outcomes obtained from this use case are not provided in the source .

Metabolic Studies

  • Field : Biochemical Research
  • Application : DMA is used in in vitro metabolism studies. It has been studied using guinea pig and rabbit preparations and GLC techniques .
  • Method : The study confirmed N-demethylation and N-oxidation as metabolic pathways, and also established ring hydroxylation as a metabolic route .
  • Results : The specific results or outcomes obtained from this use case are not provided in the source .

Safety And Hazards

N,2-dimethylaniline hydrochloride is toxic; inhalation, ingestion or skin contact with material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is recommended to avoid any skin contact, effects of contact or inhalation may be delayed .

properties

IUPAC Name

N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7-5-3-4-6-8(7)9-2;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLGXHLMMSXFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065115
Record name Benzenamine, N,2-dimethyl-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethylaniline hydrochloride

CAS RN

10541-29-4
Record name Benzenamine, N,2-dimethyl-, hydrochloride (1:1)
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Record name Benzenamine, N,2-dimethyl-, hydrochloride (1:1)
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Record name Benzenamine, N,2-dimethyl-, hydrochloride (1:1)
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Record name Benzenamine, N,2-dimethyl-, hydrochloride
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Record name N-methyl-o-toluidine hydrochloride
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